4-(trans-4-Propylcyclohexyl)phenol

Catalog No.
S1941786
CAS No.
81936-33-6
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trans-4-Propylcyclohexyl)phenol

CAS Number

81936-33-6

Product Name

4-(trans-4-Propylcyclohexyl)phenol

IUPAC Name

4-(4-propylcyclohexyl)phenol

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3

InChI Key

AHAZEMSUUYFDMM-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O

4-(trans-4-Propylcyclohexyl)phenol is a high-purity solid organic compound primarily utilized as a key intermediate or building block in the synthesis of liquid crystal (LC) materials. Its molecular structure, featuring a phenol head, a rigid trans-cyclohexyl ring, and a short propyl tail, is characteristic of mesogenic precursors used to construct the components of advanced liquid crystal mixtures. The specific combination of these structural elements makes it a foundational component for producing liquid crystal monomers and polymers where precise molecular architecture is required to achieve target performance in display technologies and other optical applications.

In liquid crystal formulation, substituting 4-(trans-4-propylcyclohexyl)phenol with analogs—even those with minor changes like a longer alkyl chain (e.g., pentyl) or a different rigid core (e.g., biphenyl)—is not viable for targeted applications. The length of the alkyl tail and the geometry of the core structure are primary determinants of critical material properties such as melting point, clearing point (the transition to an isotropic liquid), viscosity, and dielectric anisotropy. For instance, lengthening the alkyl chain generally alters the nematic phase transition temperature, directly impacting the operational temperature range of a display device. Similarly, replacing the phenylcyclohexyl core with a biphenyl core would significantly change the material's birefringence and viscosity. Therefore, each analog represents a distinct precursor for a different performance profile, making this specific compound essential for achieving the precise thermal and electro-optical properties required by a given formulation.

Definitive Thermal Profile: Enables Precise Nematic Range Engineering

4-(trans-4-Propylcyclohexyl)phenol exhibits a distinct and narrow melting point range of 136.0-142.0 °C, with a commonly cited value of 138 °C. This thermal property is a critical input parameter for designing liquid crystal mixtures. When compared to analogs with longer alkyl chains, such as 4-(trans-4-pentylcyclohexyl)phenol, the propyl version provides a different melting point, which is a key lever for formulators to adjust the final mixture's solid-to-nematic phase transition temperature. The precise and reproducible melting behavior of this specific compound allows for predictable formulation outcomes.

Evidence DimensionMelting Point (°C)
Target Compound Data136.0 - 142.0 °C (commonly 138 °C)
Comparator Or BaselineHomologous series of 4-(trans-4-alkylcyclohexyl)phenols, where melting point varies with alkyl chain length.
Quantified DifferenceProvides a specific, higher melting point compared to some longer-chain analogs, enabling targeted adjustments of a mixture's lower operating temperature limit.
ConditionsStandard atmospheric pressure.

This specific melting point is not interchangeable with analogs; it is essential for formulating LC mixtures with a precisely defined operational temperature range.

Precursor Suitability: Modulating Polymer Glass Transition Temperature (Tg)

When incorporated as a side group into a polystyrene backbone, the alkyl chain length of the 4-(trans-4-alkylcyclohexyl)phenol precursor directly influences the final polymer's glass transition temperature (Tg). A study demonstrated that as the alkyl chain length increases from ethyl (n=2) to butyl (n=4), the Tg of the resulting homopolymer decreases from 87.2 °C to 83.8 °C. The propyl (n=3) version, 4-(trans-4-propylcyclohexyl)phenol, provides a Tg value intermediate to these, allowing for fine-tuning of the thermal and mechanical properties of the final polymer.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Homopolymer (°C)
Target Compound DataIntermediate between 87.2 °C and 83.8 °C (by inference)
Comparator Or BaselinePolymer from 4-(trans-4-ethylcyclohexyl)phenol (Tg = 87.2 °C) and 4-(trans-4-butylcyclohexyl)phenol (Tg = 83.8 °C)
Quantified DifferenceProvides a predictable, intermediate Tg, demonstrating non-interchangeability for specific polymer property targets.
ConditionsIncorporated as a side group in a polystyrene homopolymer.

Selecting this propyl-substituted precursor over ethyl or butyl analogs is a deliberate choice to achieve a specific glass transition temperature in the final polymer product.

High Purity Intermediate: Essential for Reproducibility in High-Tech Applications

For applications in liquid crystal displays and pharmaceutical synthesis, the purity of precursors is paramount. Impurities can disrupt the molecular alignment in LC mixtures, causing display defects, or affect the efficacy and safety of an active pharmaceutical ingredient. Commercially available 4-(trans-4-propylcyclohexyl)phenol is specified at purities of ≥99.60% (GC), with extremely low levels of single impurities (≤0.006%). This high, reproducible purity level is a critical procurement attribute, ensuring batch-to-batch consistency and reliable performance in sensitive, high-value manufacturing processes.

Evidence DimensionPurity (by Gas Chromatography)
Target Compound Data≥99.60%
Comparator Or BaselineStandard industrial chemical grade (typically lower and less controlled)
Quantified DifferenceOffers a documented high-purity specification essential for electronics and pharmaceutical applications, unlike generic or cruder alternatives.
ConditionsAs specified on typical certificates of analysis for high-grade material.

Procuring this compound at high, specified purity avoids costly batch failures and performance issues in applications where ionic or isomeric impurities are intolerable.

Component for Tuning the Nematic Range in Custom Liquid Crystal Mixtures

Based on its well-defined melting point, this compound is the right choice for inclusion in multi-component liquid crystal mixtures where the goal is to precisely set the lower limit of the device's operating temperature range. Its specific thermal properties allow formulators to predictably modify the final mixture's phase behavior.

Precursor for Specialty Polymers Requiring a Targeted Glass Transition Temperature

The compound's role as a precursor for polymers with a specific, intermediate glass transition temperature makes it suitable for developing advanced materials where thermal stability and mechanical properties must be balanced. It is the appropriate choice when a Tg higher than that provided by a butyl analog but lower than an ethyl analog is required for the target application.

Intermediate in Multi-Step Synthesis for High-Purity Electronics or Pharmaceuticals

Given its availability at high, documented purity levels, this phenol serves as a reliable starting material or intermediate in complex synthetic pathways for electronic materials or active pharmaceutical ingredients. Its use mitigates the risk of downstream process failures and final product contamination that could arise from using a lower-grade or less-characterized starting material.

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Dates

Last modified: 08-16-2023

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